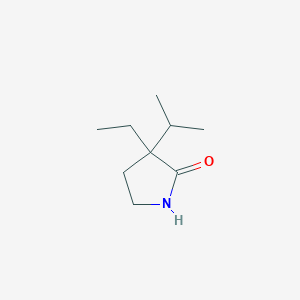
1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
説明
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid (1CPPCA) is an important synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. 1CPPCA is also used as an intermediate for the synthesis of a variety of other organic compounds, including agrochemicals, pesticides, and dyes.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural analysis of pyrazole derivatives, including compounds similar to 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, have been extensively studied. These compounds are synthesized through regiospecific processes, where spectroscopic techniques often challenge the unambiguous determination of the structures. Single-crystal X-ray analysis has been pivotal in determining these structures, highlighting the importance of weak C-H...A interactions and hydrogen-bonded dimers in their solid-state formations (Kumarasinghe et al., 2009).
Antimicrobial and Anticancer Potential
Research on novel pyrazole derivatives has demonstrated significant potential in antimicrobial and anticancer applications. For instance, derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showed higher anticancer activity than doxorubicin, a reference drug. This highlights the potential of such compounds in developing new therapeutic agents against various microbial infections and cancer types (Hafez et al., 2016).
Molecular Docking and Drug Design
The application of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid derivatives extends into molecular docking and drug design. Studies have focused on the interaction of these compounds with specific proteins, predicting their binding affinities and contributing to the rational design of drugs with enhanced efficacy. This approach is crucial in identifying promising candidates for further development in various therapeutic areas (Reddy et al., 2022).
Optical and Electronic Properties
Pyrazole derivatives, including those structurally related to 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid, have been identified as potential materials for nonlinear optical (NLO) applications. Their ability to exhibit significant optical nonlinearity makes them candidates for optical limiting applications, which is an area of growing interest in the field of photonics and optical materials (Chandrakantha et al., 2013).
作用機序
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . The specific targets of these compounds within the biological systems they affect remain to be fully elucidated.
Mode of Action
It’s worth noting that the antileishmanial activity of a related compound was justified by a molecular simulation study, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Related compounds, such as paclobutrazol, have been shown to affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellins synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .
Pharmacokinetics
Related compounds have been shown to have high gi absorption, and they are known to be p-gp substrates and inhibitors of various cytochrome p450 enzymes . These properties can impact the bioavailability of the compound.
Result of Action
Related compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-2-3-12-11(13(17)18)8-15-16(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLVBOYPVGHHGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380575 | |
| Record name | 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
175137-17-4 | |
| Record name | 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-17-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)

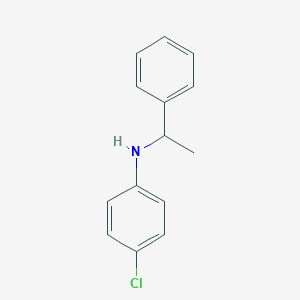
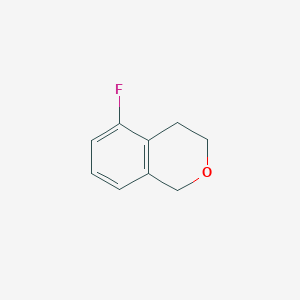
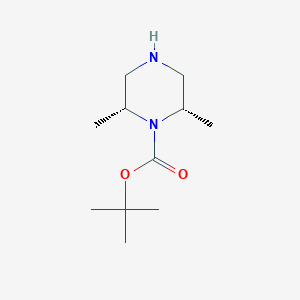
![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)
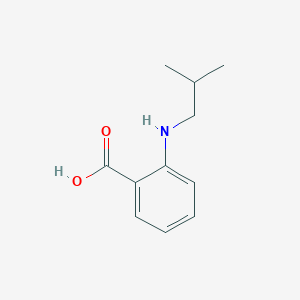
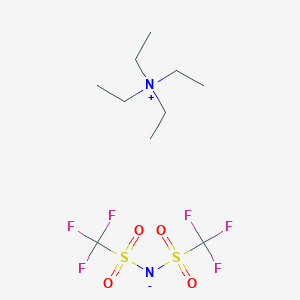

![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)


![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)
